

Toxicological Profile and Safety Assessment of (-)-Taxifolin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid belonging to the flavanonol subclass, naturally occurring in various plants such as the Siberian larch (Larix sibirica). It has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of (-)-Taxifolin, drawing from a range of preclinical studies. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its potential for therapeutic applications.

Toxicological Profile

The toxicological assessment of **(-)-Taxifolin** encompasses acute, sub-chronic, and chronic toxicity studies, as well as evaluations of its mutagenic, genotoxic, and reproductive and developmental effects.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For a dihydroquercetin-based tablet administered orally to mice, an average lethal dose (LD50) has been established.[1]

Table 1: Acute Oral Toxicity of a Dihydroquercetin-Based Formulation



Species	Formulation	LD50	Reference
Mice	Dihydroquercetin- based oral tablets	159 mg/kg	[1]

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. A key study conducted in rats established a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Table 2: 90-Day Sub-chronic Oral Toxicity of (-)-Taxifolin

Species	Duration	NOAEL	Key Findings	Reference
Rat	90 days	1,500 mg/kg bw/day	No toxicologically significant changes observed at the highest dose tested.	EFSA Journal

Chronic Toxicity

Chronic toxicity studies assess the potential health effects of long-term exposure to a substance. While specific long-term studies on **(-)-Taxifolin** were not identified in the immediate literature, the European Food Safety Authority (EFSA) has concluded that based on the available data, the margins of exposure are sufficient for its use as a novel food ingredient under proposed conditions.[2] Rigorous evaluations of chronic and organ-specific toxicity are still considered to be lacking in some areas.[3]

Mutagenicity and Genotoxicity

Mutagenicity and genotoxicity assays are crucial for determining a substance's potential to cause genetic mutations or chromosomal damage. **(-)-Taxifolin** has been evaluated in several standard assays.



Table 3: Mutagenicity and Genotoxicity of (-)-Taxifolin

Assay	System	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium strains	With and Without	Non-mutagenic	[4]
Chromosomal Aberration Test	Human Lymphocytes	With and Without	Non-clastogenic	[4][5]
Comet Assay	Rat colon, duodenum, and liver cells (in vivo)	N/A	No induction of DNA strand breaks	[2]
Micronucleus Test	Human Lymphocytes	N/A	No increase in micronuclei	[4]

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential effects of **(-)-Taxifolin** on reproduction and development. Available data from prenatal and postnatal developmental toxicity studies in rats contribute to the overall safety assessment.[4]

Safety Assessment

The safety of **(-)-Taxifolin** for human consumption has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA). Based on the available toxicological data, EFSA has concluded that taxifolin-rich extract from Dahurian Larch is safe under the proposed conditions of use as a novel food ingredient.[2]

Table 4: Safety and Exposure Data for (-)-Taxifolin



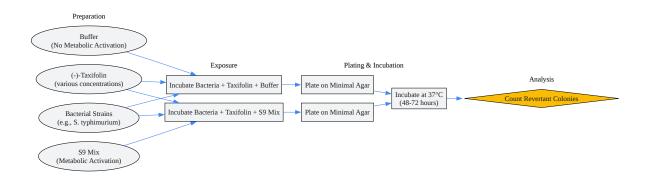
Parameter	Value/Finding	Population	Reference
No-Observed- Adverse-Effect Level (NOAEL)	1,500 mg/kg bw/day	Rats (90-day study)	EFSA Journal
Margin of Exposure (MOE)	Sufficient	General Population	[2]

Experimental Protocols Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

- Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli strain (e.g., WP2 uvrA).[6]
- Procedure:
 - Bacterial strains are exposed to various concentrations of (-)-Taxifolin with and without a metabolic activation system (S9 fraction from rat liver).
 - The exposure is typically carried out using the plate incorporation method or the preincubation method.
 - The plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.





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Ames Test (OECD 471) Experimental Workflow

In Vitro Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7][8]
- Procedure:
 - Cell cultures are treated with at least three concentrations of (-)-Taxifolin for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.







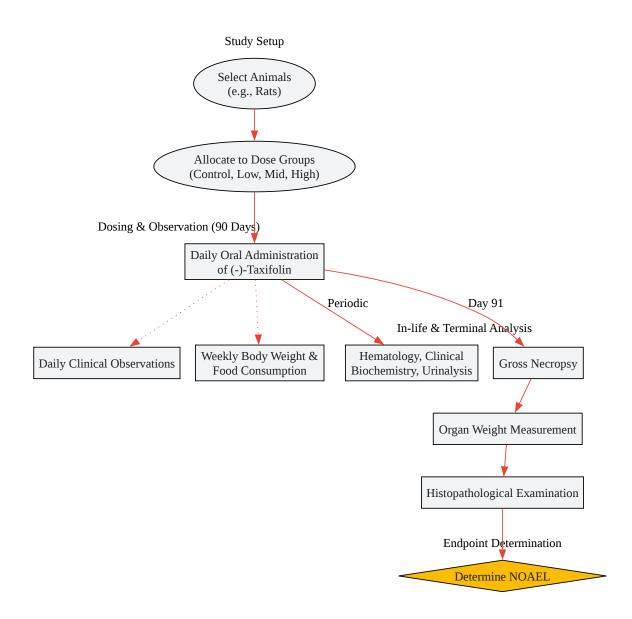
- A positive and a negative (solvent) control are run concurrently.
- After treatment, cells are washed and incubated in fresh medium.
- A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, fixed, and spread onto microscope slides.
- o Chromosomes are stained, and metaphase cells are analyzed for structural aberrations.
- Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[9]



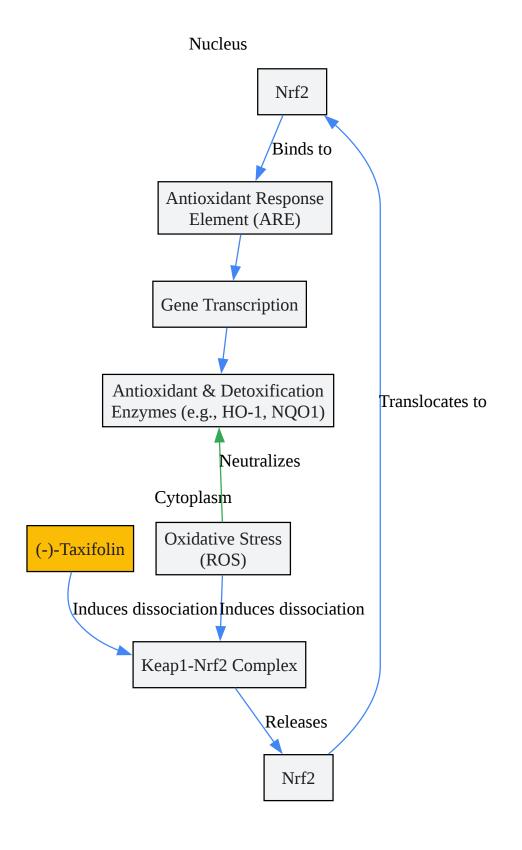




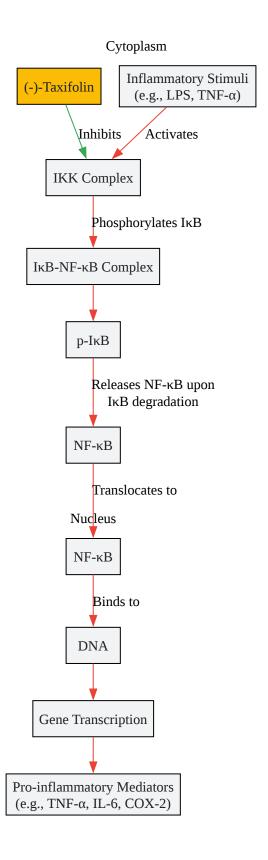




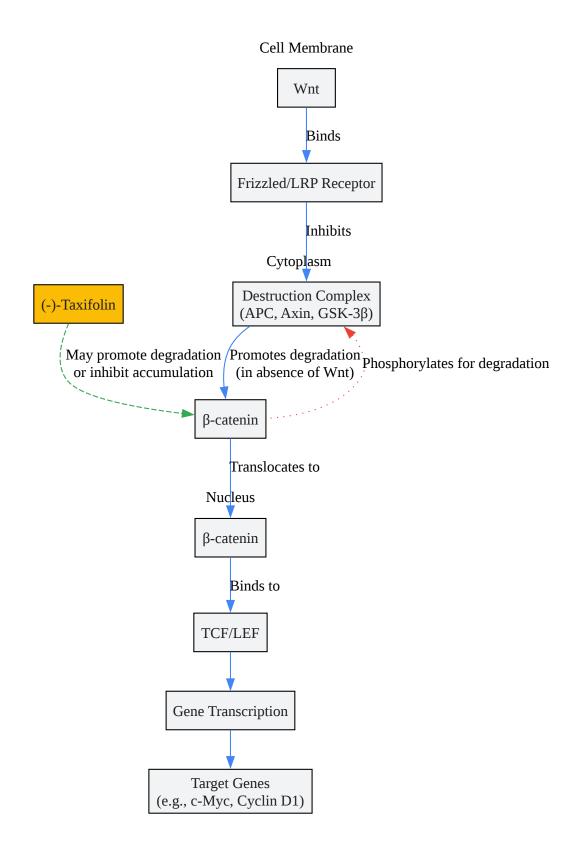












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- To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of (-)-Taxifolin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214235#toxicological-profile-and-safety-assessment-of-taxifolin]

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